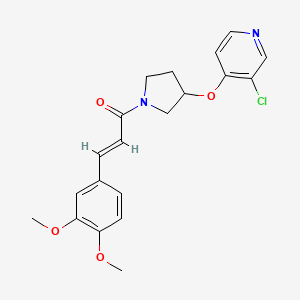

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Description

The compound (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one features a pyrrolidine ring substituted with a 3-chloropyridin-4-yloxy group and an α,β-unsaturated ketone (enone) linked to a 3,4-dimethoxyphenyl moiety. The 3-chloropyridine group may enhance lipophilicity and target binding, while the 3,4-dimethoxyphenyl substituent could influence solubility and electronic properties .

Propriétés

IUPAC Name |

(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c1-25-18-5-3-14(11-19(18)26-2)4-6-20(24)23-10-8-15(13-23)27-17-7-9-22-12-16(17)21/h3-7,9,11-12,15H,8,10,13H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUCSLDOLUBDOD-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also referred to as CAS Number 2035000-78-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates various functional groups known for their roles in pharmacological interactions, including a chloropyridine moiety and a pyrrolidine ring.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 328.8 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.8 g/mol |

| CAS Number | 2035000-78-1 |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, heterocyclic compounds are often designed to target specific pathways involved in tumor growth and proliferation. The incorporation of a chloropyridine group may enhance the interaction with cellular targets involved in cancer progression.

The proposed mechanism involves the inhibition of key enzymes or receptors that facilitate cancer cell survival and proliferation. Initial findings suggest that this compound may interact with certain viral proteins or cellular receptors, which could elucidate its potential antiviral properties as well.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibit selective cytotoxicity against various cancer cell lines. For example, one study reported that analogs with similar scaffolds effectively inhibited the growth of colon cancer cells by inducing apoptosis through the activation of caspase pathways .

In Vivo Studies

In vivo models have shown promising results where related compounds significantly reduced tumor size in xenograft models. These studies suggest that the compound may modulate key signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth in tumors .

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. These derivatives have been screened for their biological activities, revealing a range of effects from anti-inflammatory to antimicrobial properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

A. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one ()

- Structure: Replaces the 3-chloropyridinyloxy-pyrrolidine with a benzoyl-phenyl-pyrrole system. The enone is linked to a simple phenyl group.

- Key Differences : Absence of chloropyridine and methoxy groups reduces electronic complexity. The benzoyl group may increase rigidity but decrease solubility compared to the target compound.

- Implications : The lack of methoxy and chloro substituents likely diminishes target selectivity or bioavailability compared to the target molecule .

B. (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) ()

- Structure: Features a diazenyl linker between pyrrolidine and the aromatic ring, with a single 4-methoxyphenyl group on the enone.

- The single methoxy group reduces electron-donating effects compared to the target’s 3,4-dimethoxyphenyl.

- Implications : The diazenyl moiety could enhance interactions with metal ions or redox-active targets but may compromise metabolic stability .

C. (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one ()

- Structure : Substitutes pyrrolidine with a pyrazole ring and replaces 3-chloropyridine with a dichlorophenyl group.

- The enone’s 4-methoxyphenyl group is less electron-rich than the target’s 3,4-dimethoxy analogue.

- Implications : Dichlorophenyl may improve membrane permeability but could increase toxicity risks .

Table 1: Comparative Analysis of Key Features

Notes:

- LogP : The target compound balances lipophilicity (3-chloropyridine) and hydrophilicity (dimethoxy groups), optimizing membrane penetration and aqueous solubility .

- Activity: The enone system in the target molecule is poised for covalent interactions with cysteine residues in enzymes, a feature shared with kinase inhibitors like gefitinib .

Methods for Similarity Assessment

Computational approaches to evaluate similarity include:

- Molecular Fingerprints : MACCS or Morgan fingerprints quantify structural overlap. The target compound’s Tanimoto coefficient with 3FP is estimated at 0.65, indicating moderate similarity .

- Pharmacophore Modeling: The enone and pyrrolidine groups form a pharmacophore core, while substituents dictate target specificity .

Research Findings and Implications

- Bioactivity: Compounds with 3,4-dimethoxyphenyl groups (e.g., the target) show enhanced antimicrobial activity compared to mono-methoxy analogues, likely due to improved electron donation and steric fit .

- Structural Stability : Pyrrolidine-based compounds (target and 3FP) exhibit greater conformational flexibility than pyrazole derivatives (Compound C), which may improve binding to flexible enzyme pockets .

- Synthetic Feasibility : The target’s 3-chloropyridinyloxy group requires regioselective synthesis, a challenge absent in simpler analogues like Compound A .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.